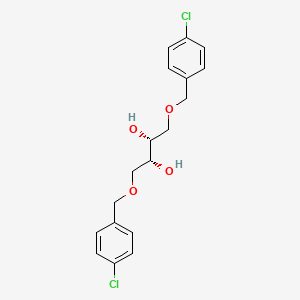

(+)-1,4-Bis-O-(4-chlorobenzyl)-D-threitol

Description

(+)-1,4-Bis-O-(4-chlorobenzyl)-D-threitol is a chiral synthetic compound derived from D-threitol, a four-carbon sugar alcohol. The molecule features two 4-chlorobenzyl groups esterified at the 1 and 4 positions of the threitol backbone, with stereochemical configurations (2R,3R). This modification enhances its stability and reactivity, making it valuable as an intermediate in asymmetric synthesis and pharmaceutical applications . Its molecular formula is C₁₈H₂₀Cl₂O₄, with an approximate molecular weight of 373.26 g/mol (calculated by adding two chlorine atoms to the benzyl-substituted analogue described in ).

Properties

IUPAC Name |

(2R,3R)-1,4-bis[(4-chlorophenyl)methoxy]butane-2,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20Cl2O4/c19-15-5-1-13(2-6-15)9-23-11-17(21)18(22)12-24-10-14-3-7-16(20)8-4-14/h1-8,17-18,21-22H,9-12H2/t17-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBGYQXOSGYFFSY-QZTJIDSGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COCC(C(COCC2=CC=C(C=C2)Cl)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1COC[C@H]([C@@H](COCC2=CC=C(C=C2)Cl)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20Cl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60538576 | |

| Record name | (2R,3R)-1,4-Bis[(4-chlorophenyl)methoxy]butane-2,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60538576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85362-86-3 | |

| Record name | (2R,3R)-1,4-Bis[(4-chlorophenyl)methoxy]butane-2,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60538576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-1,4-Bis-O-(4-chlorobenzyl)-D-threitol typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzyl alcohol and butane-2,3-diol.

Protection of Hydroxyl Groups: The hydroxyl groups of butane-2,3-diol are protected using a suitable protecting group, such as a silyl ether.

Formation of Ether Linkages: The protected butane-2,3-diol is then reacted with 4-chlorobenzyl chloride in the presence of a base, such as potassium carbonate, to form the ether linkages.

Deprotection: The protecting groups are removed to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(+)-1,4-Bis-O-(4-chlorobenzyl)-D-threitol can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

Reduction: The compound can be reduced to form corresponding alcohols or alkanes.

Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Catalysis

One significant application of (+)-1,4-Bis-O-(4-chlorobenzyl)-D-threitol is its role as a phase transfer catalyst in asymmetric synthesis. For instance, it has been utilized in Michael addition reactions to produce chiral adducts with high enantioselectivity. In a study by Nemcsok et al., the compound was shown to facilitate the addition of 2-nitropropane to trans-chalcone with enantioselectivities reaching 90% .

| Reaction Type | Catalyst Used | Enantioselectivity (%) |

|---|---|---|

| Michael Addition | This compound | 90 |

| Michael Addition | This compound | 95 |

Drug Development

The compound has also been explored for its potential therapeutic applications. It is related to benzhydrylether derivatives that modulate histamine receptors. Such compounds are promising candidates for treating conditions like allergic rhinitis and asthma . The modulation of these receptors can alleviate symptoms associated with these disorders, making this compound a subject of interest in pharmacological research.

Material Science

In material science, this compound has been investigated for its properties as a chiral building block in the synthesis of functional materials. Its ability to form stable complexes with metal ions can be exploited in creating new materials with specific optical and electronic properties.

Case Study 1: Asymmetric Synthesis Using Phase Transfer Catalysis

In a detailed study published in Chirality, researchers demonstrated the effectiveness of this compound as a phase transfer catalyst in asymmetric Michael additions. The study highlighted its ability to achieve high enantioselectivity under mild conditions, showcasing its potential for industrial applications in synthesizing chiral compounds .

Case Study 2: Histamine Receptor Modulation

A patent detailing substituted benzhydrylethers outlines the use of compounds related to this compound for treating allergic conditions. The findings suggest that these compounds can significantly reduce symptoms associated with allergies and asthma by effectively modulating histamine receptors .

Mechanism of Action

The mechanism of action of (+)-1,4-Bis-O-(4-chlorobenzyl)-D-threitol involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with (+)-1,4-Di-O-benzyl-D-threitol

Key Differences:

- Substituents : The benzyl groups in (+)-1,4-Di-O-benzyl-D-threitol lack chlorine atoms, whereas the 4-chlorobenzyl groups in the target compound introduce electron-withdrawing Cl substituents at the para position of the aromatic rings.

- Molecular Weight :

- Reactivity and Stability : The chlorine atoms increase the compound’s lipophilicity and may enhance resistance to enzymatic degradation or oxidation, which is critical in drug design .

- Applications : Both compounds serve as chiral building blocks, but the 4-chlorobenzyl derivative’s enhanced stability and electronic properties make it preferable in reactions requiring robust intermediates, such as antiviral drug synthesis .

Comparison with (-)-1,4-Di-O-benzyl-L-threitol

Key Differences:

- Stereochemistry : The L-threitol enantiomer (2S,3S configuration) has opposite stereochemical properties, affecting its interaction with chiral environments (e.g., enzymes or receptors).

- Biological Activity : The L-enantiomer is specifically utilized in HIV drug synthesis, highlighting the importance of stereochemistry in therapeutic applications . The 4-chlorobenzyl derivative’s activity remains underexplored but may exhibit distinct bioactivity due to chlorine-induced polarity changes.

Comparison with Unmodified D-Threitol

Key Differences:

- Functional Groups : D-Threitol (C₄H₁₀O₄) lacks benzyl or chlorobenzyl groups, making it hydrophilic and metabolically active in fungi as a compatible solute or carbohydrate reserve .

- Applications : Unlike its synthetic derivatives, D-threitol participates in fungal metabolism and is oxidized by enzymes like DCXR to D-threose or D-erythrulose . Benzylation or chlorobenzylation disrupts this natural metabolic role but confers utility in organic synthesis.

Antifungal Activity

Evidence from phthalazinone derivatives () demonstrates that the 4-chlorobenzyl group is critical for antifungal potency. For example, compound 5 (with N-Me and 4-chlorobenzyl substituents) exhibited superior activity against dermatophytes (MIC values: 8–32 µg/mL). This suggests that the 4-chlorobenzyl group in this compound may similarly enhance bioactivity compared to non-chlorinated analogues.

Table 1: Antifungal Activity of Phthalazinone Derivatives

| Compound | Substituents | MIC (µg/mL) |

|---|---|---|

| 5 | N-Me, 4-Cl-benzyl | 8–32 |

| 6 | N-Me, MeS-benzyl | 64–128 |

| 13 | 2-naphthylmethyl (no Cl) | >250 |

Metabolic and Enzymatic Interactions

- DCXR Enzyme Specificity : D-threitol is oxidized by DCXR to D-threose or D-erythrulose . Chlorobenzyl substitution likely hinders enzyme recognition, altering metabolic pathways. This property could reduce off-target effects in therapeutic applications.

- Fungal Metabolomics : D-threitol is a key metabolite in fungal cultures, with levels influenced by osmotic stress . Its synthetic derivatives are absent in natural metabolomes, emphasizing their role as designed intermediates.

Table 2: Comparative Physicochemical Data

Biological Activity

(+)-1,4-Bis-O-(4-chlorobenzyl)-D-threitol is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and drug development. This article synthesizes available research findings regarding its biological activities, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes two 4-chlorobenzyl groups attached to a D-threitol backbone. The compound's molecular formula is CHClO, with a melting point range of 72-74 °C and an optical rotation of [α]/D −6.0±0.5° in chloroform .

Biological Activity

Research on the biological activity of this compound has primarily focused on its role as an inhibitor of glucosylceramide synthase (GCS). GCS is an enzyme involved in the metabolism of sphingolipids, and its inhibition has implications for treating various diseases, including motor neuron diseases and certain cancers.

The compound acts as a competitive inhibitor of GCS, leading to decreased levels of glucosylceramide. This reduction can potentially ameliorate conditions associated with sphingolipid accumulation .

Inhibition Studies

A study highlighted that compounds similar to this compound effectively inhibit GCS activity. The inhibition was quantified using IC values, indicating the concentration required to inhibit 50% of enzyme activity. For instance, related compounds showed IC values ranging from 5 µM to 20 µM against GCS .

Case Studies

- Motor Neuron Diseases : In preclinical models of motor neuron diseases, inhibitors like this compound demonstrated potential in reducing disease progression by modulating sphingolipid metabolism .

- Cancer Research : The inhibition of GCS has been linked to reduced tumor growth in certain cancer models. By targeting sphingolipid metabolism, these compounds may enhance the efficacy of existing cancer therapies .

Data Table: Inhibition Potency Comparison

| Compound | Target Enzyme | IC (µM) | Reference |

|---|---|---|---|

| This compound | Glucosylceramide Synthase | 10-20 | |

| N-butyldeoxynojirimycin (NB-DNJ) | Glucosylceramide Synthase | 5 | |

| GZ161 | Glucosylceramide Synthase | 8.6 |

Safety and Toxicology

While the therapeutic potential is promising, safety assessments are critical. Preliminary toxicity studies indicate that the compound exhibits a favorable safety profile; however, further comprehensive toxicological evaluations are necessary to establish its viability for clinical use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.